molecular formula C15H11ClF2N2O2S B14885768 4-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)benzene-1,2-diol hydrochloride

4-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)benzene-1,2-diol hydrochloride

Cat. No.: B14885768
M. Wt: 356.8 g/mol
InChI Key: DWBRFPHLHWUPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride involves multiple stepsThe final step involves the addition of the hydrochloride group to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and difluorophenyl-containing compounds. Examples include:

  • 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol
  • 2,4-difluorophenyl thiazole derivatives

Uniqueness

The uniqueness of 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C15H11ClF2N2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

4-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C15H10F2N2O2S.ClH/c16-9-2-3-11(10(17)6-9)18-15-19-12(7-22-15)8-1-4-13(20)14(21)5-8;/h1-7,20-21H,(H,18,19);1H

InChI Key

DWBRFPHLHWUPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.